Isoquinolin-4-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
isoquinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZAXOHFFATABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856364 | |
| Record name | Isoquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-91-7 | |
| Record name | Isoquinolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | isoquinolin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Isoquinolin 4 Amine Hydrochloride and Its Derivatives
The synthesis of isoquinolin-4-amine hydrochloride and its analogues is a significant focus in medicinal and synthetic organic chemistry. The development of efficient and sustainable synthetic routes is crucial for accessing these valuable compounds for further research and potential applications. This section details various synthetic strategies, including green chemistry approaches, stereoselective methods for chiral analogues, and considerations for large-scale production.
Reactivity and Transformation Pathways of Isoquinolin 4 Amine Hydrochloride
Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring System
Electrophilic aromatic substitution (SEAr) reactions on the isoquinoline nucleus are influenced by the directing effects of both the heterocyclic nitrogen and the amine group. wikipedia.org In acidic media, the nitrogen atom of the isoquinoline ring becomes protonated, deactivating the heterocyclic ring towards electrophilic attack. stackexchange.com Consequently, electrophilic substitution predominantly occurs on the benzenoid ring. stackexchange.comyoutube.com The amino group at the C4 position, when protonated, acts as a deactivating, meta-directing group. However, under certain conditions, it can still influence the position of substitution.
Nitration: The nitration of isoquinoline derivatives typically yields a mixture of 5- and 8-nitroisoquinolines. stackexchange.com For isoquinolin-4-amine, the reaction is expected to proceed similarly, with the electrophile attacking the benzene (B151609) ring. The use of strong acids like sulfuric acid during nitration ensures the isoquinoline nitrogen is protonated, directing the substitution to the 5 and 8 positions. stackexchange.com A novel nitration method using potassium nitrite (B80452) and acetic anhydride (B1165640) in DMSO has been reported for isoquinoline, resulting in nitration adjacent to the ring nitrogen, a product not achievable through traditional mixed acid nitration. dtic.mil
Halogenation: Direct halogenation of isoquinolines at the C4 position is challenging due to the electronic properties of the ring system, which favor substitution at the C5 or C8 positions. acs.org However, a one-pot method involving Boc₂O-mediated dearomatization, followed by electrophilic halogenation (with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine) and subsequent acid-promoted rearomatization, has been developed to afford 4-haloisoquinolines with high selectivity. acs.org This strategy demonstrates good functional group tolerance and provides a route to versatile intermediates for further functionalization. acs.org
Sulfonation: Aromatic sulfonation is an electrophilic aromatic substitution reaction that replaces a hydrogen atom on an arene with a sulfonic acid (–SO₂OH) group. wikipedia.org This reaction is typically carried out by heating the aromatic compound with sulfuric acid. wikipedia.org For isoquinoline derivatives, sulfonation can be directed to specific positions. For instance, 4-fluoroisoquinoline (B1268607) can be sulfonated to produce 4-fluoroisoquinoline-5-sulfonic acid. google.com This process involves reacting 4-fluoroisoquinoline with sulfuric anhydride in the presence of sulfuric acid. google.com
A summary of representative electrophilic aromatic substitution reactions is presented below:
| Reaction | Reagents and Conditions | Product(s) | Reference(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitroisoquinolin-4-amine and 8-Nitroisoquinolin-4-amine | stackexchange.com |
| Halogenation (C4) | 1. Boc₂O 2. NCS, NBS, or I₂ 3. Acid | 4-Haloisoquinolin-4-amine | acs.org |
| Sulfonation (of 4-fluoroisoquinoline) | SO₃, H₂SO₄ | 4-Fluoroisoquinoline-5-sulfonic acid | google.com |
Nucleophilic Aromatic Substitution Reactions of Halogenated Isoquinolin-4-amines
Halogen atoms on the isoquinoline ring, particularly at the 1- and 3-positions, are susceptible to nucleophilic aromatic substitution (SNAr). iust.ac.ir However, a halogen at the 4-position behaves similarly to a halobenzene and is generally less reactive towards nucleophiles unless activated by electron-withdrawing groups. iust.ac.irwikipedia.org The presence of the amino group at C4 can influence the reactivity of halogens at other positions.
The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group. wikipedia.orgmasterorganicchemistry.com The rate of this reaction is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com In halogenated isoquinolines, the pyridine-type nitrogen atom acts as an activating group. nih.gov
For instance, 4-bromo-1-methylisoquinoline (B35474) can undergo nucleophilic substitution with various amines, such as ammonium (B1175870) hydroxide, methylamine, and ethylamine, to yield the corresponding 4-amino, 4-methylamino, and 4-ethylamino derivatives. acs.org This demonstrates that a halogen at the 4-position can be displaced by strong nucleophiles under appropriate conditions.
The following table summarizes a representative nucleophilic aromatic substitution reaction:
| Starting Material | Nucleophile | Product | Reference(s) |
| 4-Bromo-1-methylisoquinoline | Methylamine | 4-(Methylamino)-1-methylisoquinoline | acs.org |
Transformations Involving the Amine Functionality
The primary amine group of isoquinolin-4-amine hydrochloride is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.
Acylation: The amine group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental in modifying the electronic and steric properties of the molecule and serves as a protecting group strategy in multi-step syntheses. libretexts.org
Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. acs.org Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres for amides. acs.org
| Reaction Type | Reagent | Product Type |
| Acylation | Acyl chloride or Anhydride | N-(Isoquinolin-4-yl)amide |
| Sulfonylation | Sulfonyl chloride | N-(Isoquinolin-4-yl)sulfonamide |
Alkylation: The direct alkylation of the amine group can be achieved using alkyl halides. However, this method can often lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts.
Reductive Amination: A more controlled method for preparing secondary and tertiary amines is through reductive amination. nih.gov This involves the reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). For example, C-4 alkylated isoquinolines containing a carbonyl group can undergo reductive amination with benzylamine (B48309) to yield the corresponding amine. nih.gov
The primary aromatic amine of isoquinolin-4-amine can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. organic-chemistry.orgpharmaguideline.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations. organic-chemistry.org
Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or cyanide (CN) using the corresponding copper(I) salt. This provides a valuable route to halogenated and cyano-substituted isoquinolines. google.com
Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. organic-chemistry.org
Hydrolysis: Heating the diazonium salt in an aqueous acidic solution leads to the formation of the corresponding phenol, in this case, 4-hydroxyisoquinoline.
A summary of diazotization and subsequent transformations is provided below:
| Reaction Name | Reagents | Product | Reference(s) |
| Diazotization | NaNO₂, HCl, 0-5 °C | Isoquinoline-4-diazonium chloride | pharmaguideline.com |
| Sandmeyer | CuCl / CuBr / CuCN | 4-Chloro/Bromo/Cyano-isoquinoline | google.com |
| Schiemann | 1. HBF₄ 2. Heat | 4-Fluoroisoquinoline | organic-chemistry.org |
| Hydrolysis | H₂O, H⁺, Heat | 4-Hydroxyisoquinoline | - |
Cycloaddition Reactions and Annulation Strategies Utilizing this compound
Isoquinolin-4-amine and its derivatives can participate in cycloaddition and annulation reactions to construct fused heterocyclic systems. These strategies are powerful tools for the synthesis of complex polycyclic molecules. mdpi.com
Annulation strategies often involve the construction of a new ring onto the existing isoquinoline framework. acs.orgnih.gov For example, 1,2,3,4-tetrahydroisoquinoline (B50084) can undergo redox-neutral annulations with ortho-cyanomethylbenzaldehydes in the presence of acetic acid to form polycyclic β-aminonitriles. nih.gov While this example uses a reduced isoquinoline, it highlights the potential for the isoquinoline scaffold to participate in such ring-forming reactions.
Another approach involves aryne annulation. For instance, an N-acyl enamine derived from serine methyl ester can undergo dehydrative addition to an aryne to furnish an isoquinoline core, which is a key step in the synthesis of papaverine. acs.org Similarly, this strategy has been employed in the total synthesis of (±)-quinocarcin, where an N-acyl enamine undergoes aryne annulation to generate the key isoquinoline intermediate. caltech.edu
These methods demonstrate the utility of the isoquinoline system in building complex molecular architectures through the strategic formation of new rings.
Rearrangement Reactions of this compound Derivativeswikipedia.orgkharagpurcollege.ac.in
Rearrangement reactions are fundamental in organic synthesis, allowing for significant structural reorganization of a molecule to produce constitutional isomers. In the context of isoquinoline chemistry, these reactions can provide pathways to novel scaffolds that may otherwise be difficult to access. While a variety of rearrangement reactions are known for the broader class of N-heterocycles, specific, documented examples starting directly from isoquinolin-4-amine derivatives are not extensively reported in the surveyed scientific literature.
However, the reactivity of the amino group and the aromatic nature of the isoquinoline core suggest that derivatives of isoquinolin-4-amine could potentially undergo rearrangements analogous to those observed in other aromatic amine systems. Conceptually related transformations include the Hofmann-Martius rearrangement.
The Hofmann-Martius rearrangement typically involves the conversion of an N-alkylated or N-arylated aniline (B41778) hydrochloride to the corresponding ortho- or para-alkylated aniline upon heating. chempedia.infocdnsciencepub.comrsc.org The reaction is catalyzed by acid and proceeds via an intermolecular or intramolecular mechanism, where the substituent on the nitrogen atom migrates to a carbon atom on the aromatic ring. chempedia.info For a hypothetical N-substituted isoquinolin-4-amine derivative, this could involve the migration of the N-substituent to a carbon position on the isoquinoline skeleton.
Another related transformation is the thermal rearrangement of N-benzylaniline, which, when conducted in isoquinoline as a solvent, results in the substitution of a benzyl (B1604629) group at the 4-position of the isoquinoline ring. This particular reaction, however, is an intermolecular process involving radical intermediates rather than an intramolecular rearrangement of an isoquinoline derivative itself.
Studies on related heterocyclic systems, such as 4-alkylaminoindoles, have shown that these compounds can rearrange to 1-alkyl-4-aminoindoles under acidic conditions. This demonstrates the potential for alkyl group migration from an exocyclic amino group to the ring nitrogen atom in N-heterocycles, a pathway that could be envisioned for derivatives of isoquinolin-4-amine.
Despite these related examples, detailed research findings and data specifically on the rearrangement reactions of isoquinolin-4-amine derivatives remain a subject for further investigation. The absence of specific examples in the literature precludes the inclusion of data tables for this section.
Applications of Isoquinolin 4 Amine Hydrochloride As a Synthetic Building Block and Ligand
Precursor in Complex Heterocycle Synthesis
The presence of a nucleophilic amino group and an aromatic isoquinoline (B145761) system makes isoquinolin-4-amine a key starting material for building more elaborate heterocyclic structures.
Synthesis of Polycyclic Aromatic Compounds
Isoquinolin-4-amine hydrochloride is a valuable building block for synthesizing polycyclic aromatic compounds (PACs), which are of significant interest in materials science and medicinal chemistry. nih.gov The amine group can be transformed into other functionalities, facilitating cyclization reactions to build additional rings onto the isoquinoline core.
One of the foundational methods for constructing such systems is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgyoutube.com While the classic reaction starts with a phenethylamine, variations of this strategy can be adapted to use aminoisoquinolines as the amine component, leading to the formation of complex, multi-ring systems. wikipedia.orgorganicreactions.org The reaction proceeds through an iminium ion intermediate, which is electrophilic enough to attack the aromatic ring, leading to cyclization. wikipedia.orgyoutube.com The hydrochloride form of the amine is often used in conjunction with strong acids to facilitate this process. wikipedia.org
Modern synthetic methods have expanded the toolkit for creating PACs. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara couplings, are employed to functionalize the isoquinoline ring system prior to a final ring-closing step. nih.govmdpi.com These reactions allow for the precise introduction of aryl or acetylenic groups, which can then undergo intramolecular cyclization to form extended polycyclic structures. nih.gov
Recent advancements have also focused on developing more efficient, one-pot strategies for PAC synthesis, sometimes under catalyst- and base-free conditions, to improve yields and simplify procedures. researchgate.net
Formation of Fused Ring Systems
The strategic position of the amino group in this compound makes it an ideal precursor for creating fused heterocyclic systems through annulation reactions. Annulation is the process of building a new ring onto an existing one.
A prominent application is in the synthesis of benzo youtube.comresearchgate.netimidazo[2,1-a]isoquinolines , a class of tetracyclic compounds formed by fusing a benzimidazole (B57391) ring system to the isoquinoline core. nih.gov These structures are often synthesized through multi-step sequences that may involve an initial N-alkylation or N-arylation at the 4-amino position, followed by an intramolecular cyclization. For example, a C–H cycloamination reaction catalyzed by a hypervalent iodine(III) reagent can be used to form one of the critical C-N bonds, leading to the fused system. nih.gov
Another approach involves the rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes to produce isoquinolone derivatives. mdpi.com While not starting directly from isoquinolin-4-amine, this method highlights a modern strategy for building the isoquinoline core, which can then be further modified. The resulting isoquinolones can be converted into triflate-substituted isoquinolines, which are excellent substrates for palladium-catalyzed cross-coupling reactions to build further fused structures. mdpi.com
The Robinson annulation , a classic method involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is another powerful tool for forming six-membered rings. youtube.comyoutube.com While typically used for carbocyclic systems, its principles can be adapted for constructing heterocyclic fused rings where an enolate attacks a suitable acceptor within the same molecule to initiate cyclization.
The table below summarizes some reactions used to form fused ring systems.
| Reaction Type | Description | Key Intermediates/Reagents | Resulting Structure |
| C–H Cycloamination | Intramolecular formation of a C-N bond to build a new heterocyclic ring. nih.gov | Hypervalent iodine(III) reagents, N-aryl-1-aminoisoquinoline derivatives. nih.gov | Benzo youtube.comresearchgate.netimidazo[2,1-a]isoquinolines. nih.gov |
| Rh(III)-Catalyzed [4+2] Annulation | Cycloaddition reaction between a benzamide (B126) and an alkyne to form an isoquinolone ring. mdpi.com | Rh(III) catalyst, benzamides, alkynes. mdpi.com | Functionalized isoquinolones. mdpi.com |
| Pictet-Spengler Reaction | Condensation and acid-catalyzed cyclization of an amine with a carbonyl compound. wikipedia.orgresearchgate.net | Iminium ion intermediate, strong acid catalyst. wikipedia.org | Tetrahydroisoquinolines and related fused systems. researchgate.netnih.gov |
Role in Supramolecular Chemistry and Host-Guest Systems (Non-Biological)
Information for this section was not found in the search results. Further research would be needed to detail the role of this compound in non-biological supramolecular chemistry and host-guest systems.
This compound in Catalyst Design and Development
The nitrogen atoms in the isoquinoline ring and the 4-amino group can act as coordination sites for metal centers, making isoquinolin-4-amine and its derivatives potential ligands in catalysis.
As Ligands in Metal-Catalyzed Reactions
The isoquinoline framework is a component of ligands used in various metal-catalyzed reactions. The nitrogen atom in the isoquinoline ring can coordinate to a metal, influencing its electronic properties and catalytic activity. While direct use of this compound as a ligand is not extensively documented in the provided context, derivatives are key. For example, ligands incorporating the isoquinoline motif are used in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira-Hagihara couplings. nih.gov In these cases, the ligand helps to stabilize the palladium catalyst and facilitate the steps of the catalytic cycle, such as oxidative addition and reductive elimination.
The table below lists examples of metal-catalyzed reactions where isoquinoline-containing structures are relevant.
| Reaction | Metal Catalyst | Role of Isoquinoline Moiety | Reference |
| Suzuki–Miyaura Coupling | Palladium (e.g., PdCl₂(dppf)) | Part of the ligand structure, influencing catalyst stability and activity. | nih.govmdpi.com |
| Sonogashira–Hagihara Coupling | Palladium/Copper (e.g., PdCl₂(dppf)/CuI) | Component of the ligand system for C-C bond formation. | nih.govmdpi.com |
| C-H Functionalization/Annulation | Rhodium(III) or Ruthenium(II) | The isoquinoline itself can be the substrate, with the N-atom directing the catalyst. | mdpi.comorganic-chemistry.org |
Organocatalytic Applications
Information for this section was not found in the search results. Further research would be needed to detail the organocatalytic applications of this compound.
Integration into Advanced Functional Materials (Non-Biological)
Polymer Chemistry
The potential for 4-aminoisoquinoline (B122460) to be used in the development of advanced polymers and coatings has been noted by chemical suppliers, suggesting a role in modifying physical properties to improve material performance. The presence of both a reactive amine group and a heterocyclic isoquinoline structure theoretically allows it to be incorporated into polymer chains, either as a monomer or as a functional additive. The amine group can participate in polymerization reactions such as polycondensation to form polyamides or polyimides. The rigid, aromatic isoquinoline unit could impart thermal stability and specific optical or electronic properties to the resulting polymer.
However, specific examples of homopolymers or copolymers derived directly from this compound or its free base are not extensively documented in peer-reviewed literature. Patent filings and academic papers primarily focus on the synthesis and polymerization of other related structures, such as different amino acid derivatives or other heterocyclic monomers google.comjustia.com. While the compound is categorized under "Polymer Semiconductor Monomers" by some commercial sources, specific research data, including polymerization methods, polymer characterization, and material properties, remains largely proprietary or unpublished.
Sensor Technology (Chemical Sensors)
The field of chemical sensors has seen extensive exploration of isoquinoline and aminoquinoline derivatives as key components, particularly for the detection of metal ions. The nitrogen atoms within the isoquinoline ring system and the exocyclic amine group in 4-aminoisoquinoline can act as effective binding sites or ligands for metal cations. This interaction can be transduced into a detectable signal, such as a change in fluorescence or an electrochemical response.
Fluorescent Sensors: The general class of aminoquinolines has been successfully used to create fluorescent sensors. For instance, probes based on aminoquinoline can exhibit a "turn-on" fluorescence response upon binding with specific metal ions like lead (Pb²⁺) and aluminum (Al³⁺). This enhancement is often attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of the metal ion restricts photoinduced electron transfer (PET), leading to a significant increase in fluorescence intensity. While these studies establish a strong precedent for the use of the aminoquinoline scaffold, specific research detailing a fluorescent sensor where 4-aminoisoquinoline is the primary fluorophore is not readily available in scientific literature. General statements from commercial suppliers indicate its utility in creating fluorescent probes, but without supporting data on specific analytes or sensor performance nih.gov.
Electrochemical Sensors: Similarly, the amine functional group is known to be effective in the design of electrochemical sensors. Materials functionalized with amine groups can chelate heavy metal ions, facilitating their detection through electrochemical methods like anodic stripping voltammetry. Research has demonstrated the development of electrochemical sensors for compounds such as 4-aminophenol (B1666318) using composites containing polyaniline (PANI), a polymer of a related amine compound nih.gov. These sensors leverage the electrocatalytic activity of the functional materials to achieve sensitive detection. While the structural features of 4-aminoisoquinoline make it a plausible candidate for similar applications, dedicated studies on electrochemical sensors specifically built using this compound are not prominently featured in published research.
Advanced Analytical Methodologies for Isoquinolin 4 Amine Hydrochloride Research
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods provide a non-destructive means to investigate the molecular structure and bonding within isoquinolin-4-amine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy are indispensable tools for researchers.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Structural Studies
High-resolution NMR spectroscopy is a powerful tool for the unambiguous structural determination and mechanistic investigation of reactions involving this compound. ed.ac.uknih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule. nih.govrsc.org
In ¹H NMR, the chemical shifts, coupling constants, and signal integrations of the protons on the isoquinoline (B145761) core and the amine substituent offer insights into the electronic environment and connectivity of the molecule. For instance, the chemical shifts of the aromatic protons can be influenced by substituents on the ring, and the coupling patterns can help to determine their relative positions. researchgate.net Conformational preferences of related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have been investigated using ¹H NMR and NOESY experiments. researchgate.net
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.govresearchgate.net The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to. This technique is particularly useful for identifying the presence of different functional groups and for distinguishing between isomers. nih.gov For complex molecules, two-dimensional NMR techniques like COSY, HMQC, and HMBC are employed for a complete assignment of all proton and carbon signals. bas.bg Quantitative NMR (qNMR) can be used for determining the purity of a substance, provided that appropriate experimental parameters are chosen, such as ensuring full relaxation of all signals between pulses. ox.ac.uk
Advanced Mass Spectrometry for Reaction Monitoring and Product Identification
Advanced mass spectrometry (MS) techniques are vital for monitoring the progress of chemical reactions involving this compound and for identifying the resulting products. waters.comnih.gov MS provides information about the molecular weight of a compound and, through fragmentation analysis, can reveal details about its structure. nih.gov
Ambient mass spectrometry (AMS) methods allow for the direct analysis of reaction mixtures without the need for sample pretreatment, enabling the detection of short-lived intermediates and the study of reaction dynamics. nih.gov This is particularly useful for understanding the mechanism of reactions involving the synthesis or modification of the this compound scaffold. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to ionize the analytes for MS analysis. nih.gov
In the context of product identification, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com This is crucial for confirming the identity of newly synthesized derivatives of isoquinolin-4-amine. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment ions and generate a characteristic fragmentation pattern that serves as a fingerprint for the compound, aiding in its structural elucidation. nih.govresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers valuable insights into the conformational analysis and intermolecular interactions of this compound. nih.govamericanpharmaceuticalreview.com These methods probe the vibrational modes of molecules, which are sensitive to the molecular structure, bonding, and interactions with the surrounding environment. americanpharmaceuticalreview.com
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, leading to transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrational modes of the molecule. americanpharmaceuticalreview.com For this compound, characteristic IR bands would be expected for the N-H stretching and bending vibrations of the amine group, as well as the C=C and C=N stretching vibrations of the isoquinoline ring system. The formation of the hydrochloride salt would also be evident through the presence of bands associated with the ammonium (B1175870) ion. nih.gov
Raman spectroscopy, on the other hand, is a light scattering technique. americanpharmaceuticalreview.com It provides complementary information to IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. americanpharmaceuticalreview.com Both techniques can be used to study intermolecular interactions, such as hydrogen bonding. americanpharmaceuticalreview.commdpi.comrsc.org Changes in the vibrational frequencies of the N-H and other relevant groups upon salt formation or in different solvent environments can provide information about the strength and nature of these interactions. americanpharmaceuticalreview.com
Chromatographic Separations and Purification Techniques for Complex Mixtures
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity. helsinki.fi High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are two of the most powerful and widely used chromatographic methods in this context.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress
High-performance liquid chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for monitoring the progress of its synthesis. nih.govnih.gov This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. ptfarm.pl
For purity assessment, a validated HPLC method can provide a quantitative measure of the main compound and any impurities present. researchgate.netnih.govwu.ac.th The area under the peak corresponding to this compound in the chromatogram is proportional to its concentration. By comparing this to the areas of other peaks, the purity can be accurately determined. researchgate.net Method validation ensures that the analytical procedure is specific, linear, accurate, precise, and sensitive. nih.govnih.gov
HPLC is also invaluable for monitoring the progress of a chemical reaction. nih.gov By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, the disappearance of starting materials and the appearance of the desired product can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct analysis by gas chromatography (GC), its volatile derivatives can be analyzed using GC coupled with mass spectrometry (GC-MS). nih.govmdpi.com This technique separates volatile compounds in the gas phase and then detects them with a mass spectrometer, providing both qualitative and quantitative information. mdpi.commdpi.com
To make isoquinolin-4-amine amenable to GC analysis, a derivatization step is necessary. researchgate.netiu.eduyoutube.com This involves a chemical reaction to convert the polar amine group into a less polar, more volatile functional group. nih.govresearchgate.netyoutube.com Common derivatization methods for amines include acylation, silylation, and alkylation. nih.goviu.edu The choice of derivatizing reagent is crucial and depends on factors such as reaction efficiency, stability of the derivative, and the desired chromatographic and mass spectrometric properties. researchgate.netnih.gov
Once derivatized, the sample can be injected into the GC-MS system. The components of the mixture are separated on the GC column based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides a mass spectrum for each eluting component, allowing for its identification. nih.govmdpi.commdpi.com GC-MS is a highly sensitive and specific technique that can be used to detect and quantify trace amounts of volatile derivatives of isoquinolin-4-amine. nih.govnih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green alternative to traditional high-performance liquid chromatography (HPLC) for the separation of enantiomers. afmps.beselvita.com Its advantages include faster separations, reduced organic solvent consumption, and lower back pressures, making it an ideal technique for high-throughput screening in pharmaceutical research. afmps.bechromatographyonline.com For chiral compounds like derivatives of isoquinolin-4-amine, which may exist as enantiomers, SFC offers a robust method for their resolution.
The core of chiral SFC lies in the use of a chiral stationary phase (CSP), with polysaccharide-based columns, such as those derived from amylose (B160209) and cellulose, being the most widely employed due to their broad enantioselectivity. chiraltech.comnih.gov The mobile phase typically consists of supercritical carbon dioxide (CO2) as the main component, which is non-toxic and non-flammable. selvita.com The elution strength and selectivity are fine-tuned by adding a small percentage of an organic modifier, most commonly an alcohol like methanol, ethanol, or isopropanol. chiraltech.com
For basic compounds such as aminoisoquinolines, the addition of a basic additive to the mobile phase is often crucial to achieve good peak shapes and resolution. chiraltech.com Additives like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) can effectively reduce peak tailing and improve the interaction between the analyte and the CSP.
The development of a chiral SFC method for a new isoquinolin-4-amine derivative would typically involve a screening process. This process would test a set of CSPs with a generic gradient of a modifier in CO2. The data gathered from this initial screening would then inform further optimization of the separation by adjusting parameters such as the type and concentration of the modifier, the nature and concentration of the additive, the back pressure, and the column temperature. afmps.be
Table 1: Illustrative Parameters for Chiral SFC Method Development
| Parameter | Typical Range/Options | Purpose |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Enantioselective recognition |
| Mobile Phase | Supercritical CO₂ with organic modifier | Elution of analytes |
| Organic Modifier | Methanol, Ethanol, Isopropanol | Adjusting solvent strength and selectivity |
| Modifier Gradient | 5% to 40% | Screening for optimal elution conditions |
| Additive (for basic amines) | Diethylamine (DEA), Triethylamine (TEA) | Improving peak shape and resolution |
| Back Pressure | 100 to 200 bar | Maintaining supercritical state of CO₂ |
| Column Temperature | 25 to 40 °C | Influencing retention and selectivity |
| Flow Rate | 2 to 4 mL/min | Controlling analysis time and efficiency |
This table represents a generalized approach to chiral SFC method development for aminoisoquinoline compounds based on established practices in the field.
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. For derivatives of isoquinolin-4-amine, this method can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.com This structural information is fundamental for understanding structure-activity relationships, designing new derivatives with specific biological targets, and for computational modeling studies.
The process involves growing a single crystal of the compound of interest, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
In a study on novel isoquinoline derivatives, the crystal structure of 1-(isoquinolin-3-yl)-3-(pyridin-2-yl)imidazolidin-2-one was determined by X-ray crystallography. mdpi.com The analysis revealed a strongly flattened conformation of the molecule, with the isoquinoline nitrogen atom oriented trans relative to the 2-imidazolidinone carbonyl oxygen. The best planes calculated through the isoquinoline and 2-imidazolidinone fragments formed a dihedral angle of 3.49°. mdpi.com Such detailed structural insights are crucial for understanding the intermolecular interactions that govern the packing of the molecules in the crystal lattice.
Table 2: Crystallographic Data for an Isoquinoline Derivative (1-(isoquinolin-3-yl)-3-(pyridin-2-yl)imidazolidin-2-one)
| Parameter | Value |
| Chemical Formula | C₁₇H₁₄N₄O |
| Molecular Weight | 290.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9861(1) |
| b (Å) | 8.4459(1) |
| c (Å) | 20.2004(2) |
| β (˚) | 94.6230(10) |
| Volume (ų) | 1017.97(2) |
| Z | 4 |
Data sourced from a study on novel isoquinoline derivatives. mdpi.com This table illustrates the type of data obtained from an X-ray crystallographic analysis.
Electroanalytical Methods for Redox Behavior Studies
Electroanalytical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules. unimore.it For this compound and its derivatives, understanding their oxidation and reduction behavior can provide insights into their potential mechanisms of biological action, as many physiological processes involve electron transfer reactions.
Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides information about the redox potentials of the analyte and the stability of the electrochemically generated species.
A detailed electrochemical investigation of a biologically active isoquinoline derivative, 2-benzoyl-7-methoxy-2,3-dihydroisoquinoline-4(1H)-one (IQN), was conducted using cyclic voltammetry in various pH media. researchgate.net The study revealed that the redox processes were pH-dependent, indicating the involvement of protons in the electron transfer reactions. researchgate.net The shift in peak potential as a function of pH can be used to determine the pKa of the species involved in the redox process.
By analyzing the cyclic voltammograms at different pH values, researchers can propose a detailed mechanism for the redox transformations of the isoquinoline derivative. For instance, the study on IQN showed both reduction and oxidation peaks, with their potentials being dependent on the pH of the medium. researchgate.netresearchgate.net
Table 3: pH-Dependent Reduction Peak Potentials for an Isoquinoline Derivative (IQN)
| pH | Reduction Peak Potential (V) vs. Ag/AgCl |
| 2.0 | -0.78 |
| 3.0 | -0.85 |
| 4.0 | -0.92 |
| 5.0 | -0.98 |
| 6.0 | -1.04 |
| 7.1 | -1.10 |
| 8.0 | -1.15 |
Data adapted from a study on the electrochemistry of a biologically active isoquinoline. researchgate.net The table shows the shift in the reduction peak potential with increasing pH, indicating proton involvement in the reduction process.
Such studies on the redox behavior of isoquinoline derivatives are valuable for understanding their electronic properties and how they might interact with biological systems at a molecular level.
Computational and Theoretical Studies of Isoquinolin 4 Amine Hydrochloride
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like isoquinolin-4-amine hydrochloride. These calculations can elucidate charge distribution, molecular orbital energies, and various reactivity descriptors.
Studies on related aminoquinoline derivatives using DFT have provided valuable insights. For instance, DFT calculations on 8-aminoquinolines have been used to understand their electronic behavior and potential mechanisms of action in biological systems. nih.govacs.orgnih.gov Similar calculations on quinoline (B57606) derivatives have helped in determining global and local quantum-molecular descriptors such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP) surfaces, and charge distributions. arabjchem.orguobaghdad.edu.iq
For this compound, the protonation at the heterocyclic nitrogen atom significantly influences the electronic structure. This protonation, along with the electron-donating amino group at the 4-position, dictates the charge distribution across the bicyclic ring system. The MEP surface would likely show a high positive potential around the protonated nitrogen and the amino group, while the π-system of the aromatic rings would exhibit regions of negative potential.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. In the case of this compound, the amino group would raise the energy of the HOMO, while the protonated isoquinoline (B145761) ring would lower the energy of the LUMO, likely resulting in a smaller energy gap compared to the parent isoquinoline. This smaller gap would suggest a higher reactivity.
Table 1: Predicted Electronic Properties of this compound Based on Analogous Systems
| Property | Predicted Characteristic | Rationale based on Analogous Compounds |
| HOMO Energy | Relatively high | The electron-donating amino group increases the energy of the highest occupied molecular orbital. |
| LUMO Energy | Relatively low | The electron-withdrawing protonated isoquinoline ring system lowers the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | Relatively small | The combined effect of the amino group and protonated ring leads to a reduced energy gap, suggesting higher reactivity. uobaghdad.edu.iq |
| Dipole Moment | High | The presence of the charged hydrochloride moiety and the polar amino group will result in a significant molecular dipole moment. |
| Mulliken Atomic Charges | High positive charge on N2 (ring nitrogen) and the amino group protons. Negative charges distributed on the carbon atoms of the benzene (B151609) ring. | Protonation at the ring nitrogen and the presence of the -NH3+ group will localize positive charge. The aromatic system will accommodate delocalized negative charge. |
This table is predictive and based on computational studies of similar amino-heterocyclic compounds.
Conformational Analysis and Energy Landscapes
The conformational flexibility of this compound is limited due to the rigid, planar nature of the isoquinoline ring system. wikipedia.org The primary conformational freedom arises from the rotation of the amino group around the C4-N bond. However, this rotation is expected to have a relatively low energy barrier.
Computational studies on substituted tetrahydroisoquinolines, which have a more flexible heterocyclic ring, have shown a preference for a half-chair conformation with bulky substituents in pseudo-equatorial positions to minimize steric hindrance. nih.gov For the aromatic this compound, the key aspect of the energy landscape would be the orientation of the amino group relative to the isoquinoline plane.
The protonated amino group (-NH3+) would likely adopt a staggered conformation relative to the C-H bonds on the adjacent aromatic carbons to minimize steric interactions. The energy landscape would show shallow minima corresponding to these staggered conformations. The planarity of the isoquinoline ring is a dominant feature, and significant out-of-plane distortions would be energetically unfavorable.
Table 2: Predicted Conformational Preferences for this compound
| Dihedral Angle | Predicted Low-Energy Conformations | Predicted High-Energy Conformations |
| H-N-C4-C3 | Staggered conformations | Eclipsed conformations |
| H-N-C4-C5 | Staggered conformations | Eclipsed conformations |
This table is based on general principles of conformational analysis for amino-substituted aromatic systems.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms. While specific computational studies on the reaction mechanisms of this compound are scarce, research on the synthesis and reactions of isoquinoline and its derivatives provides a framework for understanding its potential reactivity.
For instance, computational studies could be employed to investigate the mechanism of electrophilic substitution on the benzene ring of this compound. The protonated isoquinoline part of the molecule is deactivating, while the amino group is activating and ortho-, para-directing. Computational modeling could predict the most likely sites of substitution by calculating the energies of the reaction intermediates (sigma complexes).
Furthermore, computational methods have been used to study the regioselectivity of reactions involving isoquinolines, such as hydrosilylation, where a stepwise hydrogen atom transfer (HAT)/radical recombination mechanism has been proposed. nih.gov Similar approaches could be applied to understand the reactions of this compound. The synthesis of substituted isoquinolines has also been a subject of mechanistic investigation, with computational studies helping to rationalize the observed products. organic-chemistry.orgresearchgate.netharvard.edu
Molecular Dynamics Simulations of this compound Interactions (Non-Biological)
Molecular dynamics (MD) simulations can provide insights into the behavior of molecules in the condensed phase, including their interactions with solvents and other molecules. MD simulations of liquid isoquinoline have been performed to study its translational and rotational diffusion as a function of temperature. osti.gov
For this compound in a non-biological context, MD simulations could be used to study its solvation in water. These simulations would reveal the structure of the hydration shells around the protonated nitrogen, the amino group, and the aromatic rings. It is expected that the protonated nitrogen and the amino group would form strong hydrogen bonds with water molecules. The aromatic rings would exhibit hydrophobic interactions with water.
Table 3: Potential Applications of Molecular Dynamics Simulations for this compound
| Simulation System | Properties to be Investigated | Expected Outcomes |
| Single molecule in water | Solvation structure, hydrogen bonding | Detailed picture of the hydration shells around the cation. |
| Multiple molecules in water | Aggregation behavior, ion-pairing | Understanding of self-assembly and the role of π-π stacking and electrostatic interactions. |
| In an organic solvent | Solvation and solubility | Prediction of solubility in different non-aqueous media. |
This table outlines potential, rather than existing, computational experiments.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can accurately predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies. These predictions are valuable for interpreting experimental spectra and for the structural elucidation of new compounds.
DFT calculations, often using the B3LYP functional with an appropriate basis set, have been shown to provide reliable predictions of vibrational spectra (IR and Raman) and NMR chemical shifts for a wide range of organic molecules, including heterocyclic compounds. arabjchem.org For this compound, such calculations would predict the characteristic vibrational modes of the isoquinoline ring, the C-N stretching of the amino group, and the N-H bending and stretching vibrations of the protonated amino and ring nitrogen groups.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data. The protonation of the ring nitrogen and the presence of the amino group would have a significant effect on the chemical shifts of the protons and carbons in the isoquinoline ring system. For example, the protons on the carbon atoms adjacent to the protonated nitrogen would be expected to be deshielded and appear at a higher chemical shift. A video resource is available that explains the analysis of the NMR spectrum of the parent compound, quinoline. youtube.com
Table 4: Predicted ¹H NMR Chemical Shift Ranges for this compound in D₂O
| Proton | Predicted Chemical Shift Range (ppm) | Rationale |
| H1 | 9.0 - 9.5 | Deshielded due to proximity to the protonated ring nitrogen. |
| H3 | 8.0 - 8.5 | Deshielded by the ring nitrogen. |
| H5, H6, H7, H8 | 7.5 - 8.5 | Aromatic protons on the benzene ring. |
| -NH₃⁺ | 7.0 - 8.0 | Protons of the amino group, exchangeable with solvent. |
This table is predictive and based on general trends in NMR spectroscopy of N-heterocyclic compounds.
An in-depth exploration of the burgeoning field of this compound chemistry reveals a landscape ripe with potential for innovation beyond its traditional applications. Researchers are actively pursuing novel synthetic methodologies, exploring new chemical reactivities, and pioneering applications in materials science and other interdisciplinary domains. This article delves into the future directions and emerging research avenues for this versatile compound, focusing exclusively on its non-biological and non-medical chemical aspects.
Future Directions and Emerging Research Avenues for Isoquinolin 4 Amine Hydrochloride Chemistry
The trajectory of Isoquinolin-4-amine hydrochloride chemistry is moving towards more sustainable, efficient, and diverse applications. Key areas of future research involve overcoming existing synthetic challenges and expanding the compound's utility into novel, non-biological fields.
Q & A
Q. What are the optimal reaction conditions for synthesizing Isoquinolin-4-amine hydrochloride?
- Methodological Answer : The synthesis of isoquinoline derivatives often involves chlorination and amination steps. For example, in analogous compounds, 4-hydroxy-3-nitroquinoline derivatives are treated with phosphorus oxychloride (POCl₃) under controlled conditions (1–2 moles of POCl₃ per mole of substrate) to yield 4-chloro intermediates. Subsequent amination with NH₃ or primary amines in solvents like dichloromethane or tetrahydrofuran (THF) at elevated temperatures (60–80°C) facilitates substitution . Reaction optimization should include monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts.
Q. How can this compound be characterized for purity and structural confirmation?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Employ a C18 column with a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30 v/v) at 1 mL/min flow rate, with UV detection at 207 nm for quantification .
- NMR : Analyze ¹H and ¹³C spectra to confirm substituent positions and amine proton integration.
- Mass Spectrometry : Confirm molecular weight (C₉H₉ClN₂, 180.63 g/mol) via ESI-MS or MALDI-TOF .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Stability assessments under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can predict degradation pathways. Note that decomposition products (e.g., HCl gas or aromatic amines) may form under prolonged exposure to moisture or heat, necessitating periodic FT-IR or GC-MS analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies in acute toxicity classifications (e.g., LD₅₀ values) often arise from differences in assay models (e.g., rodent vs. in vitro cell lines). To address this:
Perform standardized OECD Guideline 423 tests using murine models, comparing results with in vitro cytotoxicity assays (e.g., MTT on HepG2 cells).
Cross-reference Material Safety Data Sheets (MSDS) for harmonized hazard classifications, noting gaps in decomposition product data .
Use computational tools (e.g., QSAR models) to predict toxicity profiles and validate experimentally .
Q. What experimental designs are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Focus on target-specific assays:
- Enzyme Inhibition : Screen against kinases (e.g., RORγt) using fluorescence polarization assays with ATP-competitive probes. For example, IC₅₀ values <100 nM indicate high potency .
- Immune Modulation : Assess Th17 cell differentiation in murine splenocytes via flow cytometry (CD4+/IL-17A+ markers) and compare with controls to quantify inhibition efficacy .
- Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to determine EC₅₀/IC₅₀ values, ensuring triplicate replicates for statistical validity.
Q. How can stability be assessed under non-standard experimental conditions (e.g., high-temperature catalysis)?
- Methodological Answer : Conduct stress testing:
Thermal Stability : Heat samples to 100°C in DMSO or aqueous buffer for 24 hours, then analyze via HPLC to quantify degradation (e.g., amine oxidation or ring-opening products).
pH Variability : Incubate the compound in buffers ranging from pH 2–12 for 48 hours, monitoring structural integrity via ¹H NMR .
Light Exposure : Use a UV chamber (254 nm) for photostability testing, comparing pre- and post-exposure UV-Vis spectra for absorbance shifts .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- DoE Optimization : Vary reaction parameters (temperature, solvent ratio, catalyst loading) using a central composite design to identify critical process parameters.
- In-line Analytics : Use PAT tools (e.g., ReactIR for real-time reaction monitoring) to ensure consistent intermediate formation .
- Purification : Standardize column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Data Contradiction and Analysis
Q. How should conflicting data on compound reactivity with incompatible materials be addressed?
- Methodological Answer : Reactivity risks (e.g., with strong oxidizers or acids) may be underreported due to limited experimental data. To clarify:
Perform compatibility tests using DSC/TGA to detect exothermic reactions or gas evolution.
Cross-validate with computational reactivity databases (e.g., PubChem reactivity panel) to predict hazardous interactions .
Publish negative results to fill data gaps, enhancing reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
